Physicochemical properties of 5-Nitro-1H-benzimidazole-6-carboxylic acid
Physicochemical properties of 5-Nitro-1H-benzimidazole-6-carboxylic acid
Technical Whitepaper: Physicochemical Profiling of 5-Nitro-1H-benzimidazole-6-carboxylic acid
Executive Summary
5-Nitro-1H-benzimidazole-6-carboxylic acid (also referred to as 6-nitro-1H-benzimidazole-5-carboxylic acid due to tautomerism) represents a critical heterocyclic scaffold in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors. Its unique substitution pattern—combining a polar carboxylic acid, an electron-withdrawing nitro group, and the amphoteric benzimidazole core—imparts specific physicochemical characteristics that govern its solubility, lipophilicity, and reactivity.[1] This guide provides a comprehensive technical analysis of the compound, detailing its molecular identity, physicochemical properties, synthetic pathways, and analytical profiling for researchers in medicinal chemistry and drug development.[1]
Molecular Identity & Structural Analysis
The compound exists in a dynamic tautomeric equilibrium in solution, a fundamental characteristic of 1H-benzimidazoles lacking an N-substituent. This equilibrium renders the 5- and 6-positions equivalent unless the symmetry is broken by a fixed N-substitution.
Nomenclature & Identification:
-
IUPAC Name: 5-Nitro-1H-benzimidazole-6-carboxylic acid
-
Tautomeric Synonym: 6-Nitro-1H-benzimidazole-5-carboxylic acid[2]
-
Molecular Formula: C₈H₅N₃O₄[1]
-
Molecular Weight: 207.14 g/mol [1]
-
CAS Number: Not widely listed as a commodity chemical; often synthesized in situ or custom-ordered as a derivative of 5-benzimidazolecarboxylic acid (CAS 15788-16-6).
Structural Dynamics: The proton on the imidazole nitrogen (N1/N3) migrates rapidly, creating a tautomeric mixture.[1][3] In the solid state, one tautomer may predominate due to crystal packing forces, but in solution, they exist in equilibrium.[1]
Figure 1: Tautomeric equilibrium of the benzimidazole scaffold. The nitro and carboxylic acid groups effectively swap positions relative to the protonated nitrogen.
Physicochemical Properties
The interplay between the acidic carboxyl group, the basic imidazole nitrogen, and the electron-withdrawing nitro group defines the compound's solubility and ionization profile.[1]
Table 1: Key Physicochemical Parameters
| Parameter | Value (Experimental/Predicted) | Significance in Drug Design |
| Molecular Weight | 207.14 g/mol | Fragment-like; ideal for lead optimization. |
| Exact Mass | 207.0280 | Critical for HRMS identification.[1] |
| pKa (Acidic - COOH) | ~2.8 - 3.2 | Significantly lower than benzoic acid (~4.2) due to the electron-withdrawing NO₂ group ortho to the carboxyl. |
| pKa (Basic - Imidazole N) | ~3.5 - 4.0 | The nitro group reduces the basicity of the imidazole ring (unsubstituted benzimidazole pKa ~5.6). |
| pKa (Acidic - Imidazole NH) | ~10.5 - 11.0 | The NH becomes more acidic due to electron withdrawal by the nitro group. |
| LogP (Octanol/Water) | 1.2 - 1.5 | Low lipophilicity due to polarity; suggests good aqueous solubility at high pH. |
| LogD (pH 7.4) | -1.5 to -2.0 | At physiological pH, the molecule is ionized (COO⁻), significantly increasing water solubility.[1] |
| Topological Polar Surface Area (TPSA) | ~112 Ų | High TPSA suggests limited passive blood-brain barrier (BBB) permeability without modification.[1] |
| Solubility | Low in water (pH < 3); High in alkaline buffers (pH > 8), DMSO, DMF.[1] | Formulation requires pH adjustment or cosolvents.[1] |
Note: Values derived from consensus algorithms (ACD/Labs, ChemAxon) and structural analog comparison (e.g., 5-nitrobenzimidazole).
Synthetic Route & Impurity Profile
The synthesis typically involves the nitration of benzimidazole-5-carboxylic acid or the cyclization of a substituted phenylenediamine. The nitration route is common but requires careful control of regioisomer formation.[1]
Synthetic Pathway:
-
Starting Material: 5-Benzimidazolecarboxylic acid (CAS 15788-16-6).[4][5]
-
Reagent: Mixed acid (H₂SO₄/HNO₃).
-
Mechanism: Electrophilic aromatic substitution.[1] The carboxyl group is meta-directing (deactivating), while the imidazole ring (protonated in acid) is also deactivating.[1] Substitution favors the 4- or 6-position.
-
Product: 5-Nitro-1H-benzimidazole-6-carboxylic acid (Major isomer due to steric/electronic factors relative to the 4-position).
Figure 2: Electrophilic aromatic substitution pathway for synthesis.[1]
Impurity Profile:
-
Regioisomers: 4-Nitro-1H-benzimidazole-5-carboxylic acid (minor).
-
Over-nitration: Dinitro species (rare under controlled conditions).[1]
-
Starting Material: Unreacted 5-benzimidazolecarboxylic acid.
Analytical Profiling & Characterization
Robust identification requires a multi-modal approach to distinguish the target from its regioisomers.[1]
Protocol 1: HPLC Method for Purity
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (maintains COOH protonation).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm and 300 nm (Nitro group induces a bathochromic shift).[1]
-
Expected Retention: Early eluter due to polarity; the nitro isomer will elute later than the non-nitro precursor.[1]
Protocol 2: 1H-NMR Identification (DMSO-d6)
-
Diagnostic Signals:
-
Aromatic Protons: Two distinct singlets (or weak doublets) in the aromatic region (~8.2 - 8.6 ppm) corresponding to H-4 and H-7.[6] The lack of coupling (para-like relationship in the 5,6-substituted system) confirms the substitution pattern.[1]
-
Imidazole Proton (H-2): A sharp singlet around 8.4 - 8.6 ppm.
-
Carboxyl/NH: Broad singlets >12 ppm (exchangeable with D₂O).[1]
-
Protocol 3: Mass Spectrometry (ESI-MS)
-
Mode: Negative Ion Mode (ESI-).
-
Target Ion: [M-H]⁻ = 206.02 m/z.[1]
-
Fragmentation: Loss of CO₂ (M-44) and NO₂ (M-46) are characteristic.
Functional Applications
This compound serves as a versatile scaffold in medicinal chemistry:
-
PARP Inhibitors: The benzimidazole-carboxamide motif mimics the nicotinamide pharmacophore, binding to the donor site of PARP enzymes.[1] The nitro group can be reduced to an amine for further functionalization (e.g., amide coupling).[1]
-
Kinase Inhibitors: The scaffold provides a hinge-binding motif (imidazole nitrogens) with vectors (COOH, NO₂) to access solvent-exposed or back-pocket regions.[1]
-
DNA Intercalators: The planar, electron-deficient nitro-benzimidazole system can intercalate into DNA base pairs, serving as a cytotoxic payload or probe.[1]
Handling & Safety (MSDS Summary)
-
Hazards: Irritant (Skin/Eye/Respiratory).[1] Nitro compounds may possess mutagenic potential (Ames positive risk).[1]
-
Storage: Store at 2-8°C, desiccated. Protect from light (nitro groups can be photolabile).[1]
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (NOx generation).[1]
References
-
PubChem. 5-Nitro-1H-benzimidazole (Analogous Scaffold Properties). National Library of Medicine.[1] Available at: [Link][1]
-
Scholars Research Library. Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. (2012).[1] Available at: [Link][1]
-
Google Patents. Salts of paroxetine (Mention of 6-nitro-1H-benzimidazole-5-carboxylic acid). Patent CN1314906A.[1] Available at:
-
ResearchGate. Chemical synthesis of 5(6)-nitro-1H-benzimidazole derivatives. Available at: [Link][1]
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. CN1314906A - Salts of paroxetine - Google Patents [patents.google.com]
- 3. Benzimidazole: Chemical property, Primary Use, and biological activity_Chemicalbook [chemicalbook.com]
- 4. 5-Benzimidazolecarboxylic acid | C8H6N2O2 | CID 459456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-ベンゾイミダゾールカルボン酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. medcraveonline.com [medcraveonline.com]
